Bienvenue dans la boutique en ligne BenchChem!

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 103883-30-3) is a chiral primary amine featuring a 2,2-dimethyl-1,3-dioxolane ring with a defined (R)-configuration at the 4-position. It is commercially available with purities typically ≥97% and is supplied with full analytical documentation including HPLC, NMR, and MS spectra.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 103883-30-3
Cat. No. B026937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
CAS103883-30-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CN)C
InChIInChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1
InChIKeyHXOYWCSTHVTLOW-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 103883-30-3): Chiral Amine Building Block for Asymmetric Synthesis


(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 103883-30-3) is a chiral primary amine featuring a 2,2-dimethyl-1,3-dioxolane ring with a defined (R)-configuration at the 4-position [1]. It is commercially available with purities typically ≥97% and is supplied with full analytical documentation including HPLC, NMR, and MS spectra . This compound is widely recognized as a versatile chiral building block and intermediate in the synthesis of enantiomerically pure pharmaceuticals and bioactive molecules .

Why (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine Cannot Be Simply Substituted with Racemic or Alternative Chiral Analogs


Substituting (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine with its racemic form (CAS 22195-47-7) or the (S)-enantiomer (CAS 82954-65-2) will compromise stereochemical outcomes in asymmetric synthesis. The (R)-configuration is essential for achieving specific enantiomeric excess (ee) values in downstream products, as demonstrated in the stereospecific synthesis of chiral pyranenamine derivatives where the (R)- and (S)-enantiomers led to divergent biological activities [1]. Furthermore, the dioxolane ring's rigid backbone contributes to stereocontrol in catalytic applications [2]. Using a racemic mixture or the incorrect enantiomer would result in lower yields of the desired enantiomer, increased purification costs, and potential failure in meeting regulatory requirements for enantiopure pharmaceuticals .

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: Quantitative Differentiation Evidence Against Comparators


Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 103883-30-3) is supplied with verified enantiomeric purity ≥98% ee by chiral HPLC, whereas the racemic form (CAS 22195-47-7) provides a 1:1 mixture of enantiomers . This ensures that synthetic routes utilizing the (R)-enantiomer will not suffer from the 50% yield loss and costly chiral resolution steps inherent to racemic starting materials .

Chiral Building Block Asymmetric Synthesis Enantiomeric Excess

Cost Efficiency: (R)-Enantiomer vs. Racemic Mixture in Multistep Synthesis

Although the (R)-enantiomer (CAS 103883-30-3) has a higher upfront purchase cost ($176.90/g) compared to the racemic mixture (CAS 22195-47-7, $89.90/g), the avoidance of a chiral resolution step in a 3-step synthetic sequence reduces overall synthesis cost by an estimated 25-40% . This cost saving is derived from eliminating a dedicated resolution step, which typically requires additional reagents, solvents, and purification time .

Chiral Synthesis Cost-Benefit Analysis Process Chemistry

Stereochemical Outcome: (R)- vs. (S)-Enantiomer in Biological Activity

In the synthesis of pyranenamine derivatives (SK&F 84210 analogs), the (R)-enantiomer (CAS 103883-30-3) yielded the (RR)-stereoisomer, which showed significantly lower antiallergic activity in a rat passive ocular anaphylaxis (POA) assay compared to the (SS)-stereoisomer derived from the (S)-enantiomer [1]. The (RR)-isomer was reported to be less potent, highlighting that the choice of enantiomeric starting material directly dictates the biological profile of the final drug candidate [2].

Stereochemistry Bioactivity Drug Development

Catalytic Performance: Dioxolane-Containing Ligands vs. Acyclic Analogs

Chiral NHC-dioxolane-amino ligands, which incorporate the (R)-dioxolane methanamine scaffold, exhibit superior stereocontrol in asymmetric hydrogenation compared to acyclic chiral secondary amines [1]. Heterogenized rhodium(I) and palladium(II) catalysts based on this scaffold maintained full activity and enantioselectivity over at least four recycles, demonstrating the rigid dioxolane backbone's contribution to catalyst robustness and stereoselectivity [2].

Asymmetric Catalysis NHC Ligands Heterogeneous Catalysis

Recommended Procurement Scenarios for (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (CAS 103883-30-3)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Stereochemistry

When synthesizing a chiral drug candidate where the (R)-configuration is essential for target binding, starting with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine avoids the need for chiral resolution. This is particularly valuable in early-stage medicinal chemistry where multiple analogs are explored, as the enantiopure building block ensures consistent stereochemical outcomes .

Preparation of Recyclable Chiral NHC-Dioxolane Catalysts for Asymmetric Hydrogenation

This compound serves as a precursor to chiral NHC-dioxolane-amino ligands, which upon heterogenization on silica supports, enable recyclable asymmetric hydrogenation catalysts. The rigid dioxolane backbone contributes to high enantioselectivity and catalyst stability over multiple cycles, reducing the cost per reaction in industrial processes [1].

Stereospecific Synthesis of Biologically Active Molecules for SAR Studies

In structure-activity relationship (SAR) programs, access to both (R)- and (S)-enantiomers of a compound is often required. Procuring (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine allows for the stereospecific construction of (R)-configured targets, enabling direct comparison of biological activities between enantiomeric pairs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.